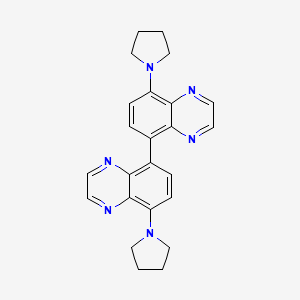
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is a complex organic compound that belongs to the class of biquinoxalines These compounds are characterized by the presence of two quinoxaline rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:
Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoline: Similar structure but with quinoline rings instead of quinoxaline.
8,8’-Di(morpholin-1-yl)-5,5’-biquinoxaline: Similar structure but with morpholine groups instead of pyrrolidine.
5,5’-Biquinoxaline: Lacks the pyrrolidine groups, providing a simpler structure for comparison.
Uniqueness
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is unique due to the presence of both quinoxaline rings and pyrrolidine groups, which can influence its chemical reactivity and potential applications. The combination of these structural features may provide enhanced properties compared to similar compounds.
Properties
CAS No. |
667414-56-4 |
|---|---|
Molecular Formula |
C24H24N6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
InChI |
InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
InChI Key |
CAQBFANCMYQVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
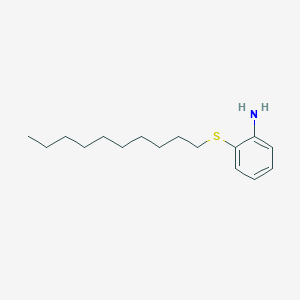
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
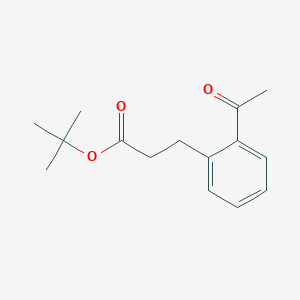
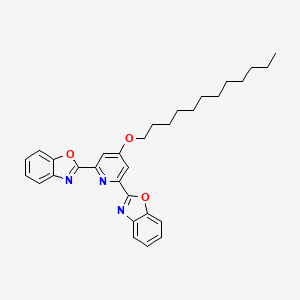
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
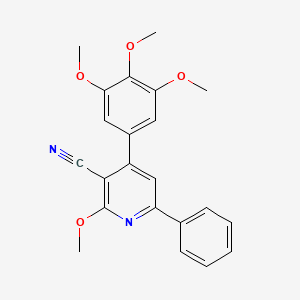

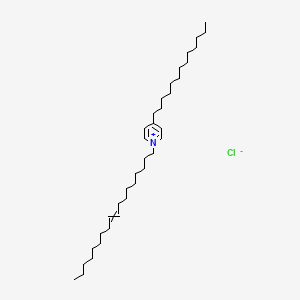
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
